Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H30N2O2 and its molecular weight is 282.42 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Compounds
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in synthesizing biologically active compounds such as crizotinib. Its synthesis involves three steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate (Kong et al., 2016).
- Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, is produced from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution (Wang et al., 2015).
- In the stereoselective synthesis of piperidine derivatives, tert-butyl 4-oxopiperidine-1-carboxylate plays a role. Cyclization with triethylsilane and anhydrous BiBr3 leads to cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Structural and Molecular Insights
- X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its reduction products reveal insights into molecular packing driven by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure (Didierjean et al., 2004).
- The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates its utility in accessing chemical space complementary to piperidine ring systems, providing a convenient entry point to novel compounds (Meyers et al., 2009).
Biological and Medicinal Implications
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, demonstrating its significance in cancer therapeutics (Zhang et al., 2018).
- The use of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate in synthesis illustrates its role in forming structurally significant compounds, contributing to the diversity of small molecules in biology and medicine (Richter et al., 2009).
Mechanism of Action
While the specific mechanism of action for Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is not mentioned, it is noted as a highly potent and selective blocker of the α7-nicotinic acetylcholine receptor (nAChR) subtype.
Safety and Hazards
The compound is considered hazardous. It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRXMHYPIOUDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572211 | |
Record name | tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206274-13-7 | |
Record name | tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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